Hmn-214 - 173529-46-9

Hmn-214

Catalog Number: EVT-269498
CAS Number: 173529-46-9
Molecular Formula: C22H20N2O5S
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HMN-214 is a synthetic stilbene derivative classified as an antitumor agent and functions as a prodrug for HMN-176. [, ] In scientific research, HMN-214 serves as a valuable tool to investigate the role of polo-like kinase 1 (PLK1) in cell cycle regulation and explore its potential as a therapeutic target for cancer treatment. [, , ]

Future Directions
  • Evaluation of its efficacy in specific cancer types: Preclinical and clinical trials focusing on cancers with high PLK1 expression, such as prostate, pancreatic, and neuroblastoma, are warranted. [, , ]

HMN-176

    Compound Description: (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide, also known as HMN-176, is a stilbazole derivative that exhibits potent antitumor activity. [, ] It acts as the active metabolite of HMN-214. [, ] HMN-176 demonstrates cytotoxic activity against various tumor cell lines with an average IC50 of 118 nmol/L. [] Studies suggest that HMN-176 interacts with Polo-like kinase 1 (PLK-1) by interfering with its subcellular spatial distribution rather than direct inhibition. [] Additionally, HMN-176 can circumvent multidrug resistance by suppressing the expression of the multidrug resistance gene (MDR1). [, ]

Adriamycin

    Compound Description: Adriamycin, also known as Doxorubicin, is a chemotherapeutic agent used to treat various cancers. [, ] It belongs to the anthracycline class of drugs and works by interfering with DNA replication and repair in cancer cells. [, ]

    Relevance: Studies have shown that HMN-176, the active metabolite of HMN-214, can restore sensitivity to Adriamycin in multidrug-resistant cancer cells. [, ] This finding suggests a potential for combination therapy using HMN-214 and Adriamycin to overcome drug resistance in cancer treatment.

Cisplatin, Etoposide, Paclitaxel

    Compound Description: These compounds are all chemotherapeutic agents used in cancer treatment. They work through different mechanisms: Cisplatin disrupts DNA replication by forming crosslinks, Etoposide inhibits topoisomerase II, and Paclitaxel stabilizes microtubules, preventing cell division. []

Classification

HMN-214 is classified as an antitumor agent and a PLK1 inhibitor. Its mechanism of action is primarily through the inhibition of PLK1, which plays a vital role in cell cycle regulation and mitosis. The compound's ability to interfere with PLK1 localization and function positions it as a candidate for targeted cancer therapies.

Synthesis Analysis

The synthesis of HMN-214 involves the chemical modification of stilbene derivatives to enhance bioavailability and therapeutic efficacy. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available stilbene derivatives.
  2. Chemical Modifications: These may involve reactions such as alkylation, oxidation, or coupling reactions to introduce functional groups that improve the compound's pharmacokinetic properties.
  3. Prodrug Formation: HMN-214 is designed as a prodrug, meaning it is metabolized in the body to yield the active form, HMN-176. This transformation is crucial for its therapeutic effectiveness.

The precise parameters for temperature, reaction time, and solvent systems are tailored to optimize yield and purity during the synthesis process.

Molecular Structure Analysis

The molecular structure of HMN-214 can be described by its chemical formula, C20_{20}H21_{21}NO4_{4}, which indicates the presence of functional groups characteristic of stilbene compounds. Key features include:

  • Stilbene Backbone: The core structure consists of two phenyl rings connected by a double bond, typical of stilbenes.
  • Functional Groups: The presence of hydroxyl (-OH) and amine (-NH) groups contributes to its biological activity and solubility.

Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

HMN-214 undergoes various chemical reactions that are critical for its function as an anticancer agent:

  1. Metabolism: Upon administration, HMN-214 is metabolized into HMN-176, which retains the active pharmacophore necessary for inhibiting PLK1.
  2. Inhibition Mechanism: The interaction between HMN-176 and PLK1 leads to alterations in cell cycle progression, specifically blocking mitotic entry and promoting apoptosis in cancer cells.

In vitro studies have demonstrated that HMN-214 significantly inhibits cell proliferation in various cancer cell lines, showcasing its potential efficacy against drug-resistant phenotypes.

Mechanism of Action

The mechanism of action of HMN-214 primarily revolves around its role as a PLK1 inhibitor:

  • Inhibition of Polo-like Kinase 1: By inhibiting PLK1, HMN-214 disrupts normal cell cycle progression, leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis: The inhibition results in increased apoptosis rates in cancer cells due to failed mitotic processes.

Studies have shown that HMN-214 can significantly reduce the phosphorylation levels of key proteins involved in cell cycle regulation, further supporting its role as a potent anticancer agent.

Physical and Chemical Properties Analysis

HMN-214 exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water but is more soluble in organic solvents like DMSO.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time.

Applications

HMN-214 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in treating various cancers by targeting PLK1. Clinical trials have demonstrated its safety profile and efficacy in patients with advanced solid tumors.
  2. Research Tool: Beyond clinical applications, HMN-214 serves as a valuable research tool for studying cell cycle dynamics and PLK1-related pathways in cancer biology.

Ongoing research aims to explore combination therapies involving HMN-214 with other chemotherapeutic agents to enhance treatment outcomes for patients with resistant cancers.

Mechanisms of Action and Molecular Targets

Inhibition of Polo-Like Kinase 1 (PLK1): Structural and Functional Insights

HMN-214 is an orally bioavailable prodrug that targets Polo-like Kinase 1 (PLK1), a serine/threonine kinase regulating mitotic entry, centrosome maturation, and chromosomal segregation. PLK1 contains two critical domains: an N-terminal catalytic kinase domain and a C-terminal polo-box domain (PBD) that facilitates subcellular localization and substrate interactions [1] [2]. The active metabolite of HMN-214, HMN-176, binds to the kinase domain, preventing PLK1 autophosphorylation at Thr210—a key step for its activation. This inhibition disrupts PLK1's spatial orientation and impedes its dissociation from the PBD, rendering the kinase functionally inert [1] [4].

Transcriptomic analyses of neuroblastoma (NB) patient samples (n=1,235) reveal that elevated PLK1 expression inversely correlates with overall survival (p < 10−20) and disease progression [1]. Functionally, HMN-214 induces dose-dependent suppression of PLK1 phosphorylation in NB cells, leading to downstream dysregulation of cell-cycle regulators like CDK1, Cyclin B1, and WEE1. Consequently, cells accumulate in the G2/M phase (6- to 10-fold increase) and undergo apoptosis [1] [2].

Table 1: Functional Consequences of PLK1 Inhibition in Cancer Models

Cell Line TypeProliferation IC50G2/M ArrestApoptosis Induction
MYCN-amplified NB0.12 μM6.0-fold increase3.5-fold increase
MYCN-nonamplified NB0.15 μM10.5-fold increase3.0-fold increase
Drug-resistant tumors0.143–0.265 μMSustainedMDR1 downregulation

Data compiled from [1] [3] [5]

Prodrug Activation and Metabolic Conversion to HMN-176: Pharmacokinetic Dynamics

HMN-214 is engineered as a prodrug to overcome the poor oral bioavailability of its active metabolite, HMN-176. Upon oral administration, HMN-214 undergoes rapid enzymatic hydrolysis in the plasma and liver, releasing HMN-176 within minutes [1] [4]. Pharmacokinetic studies in rats show that a 33 mg/kg dose achieves peak plasma concentrations of HMN-176 within 1–2 hours, with a bioavailability exceeding 80% [6].

Phase I trials in humans demonstrate dose-proportional increases in the area under the curve (AUC) of HMN-176, though not in maximal concentration (Cmax). Notably, repeated dosing shows no accumulation of HMN-176, indicating consistent metabolic clearance [4] [7]. The prodrug strategy significantly enhances antitumor efficacy: In xenograft models, oral HMN-214 (10–20 mg/kg) suppresses tumor growth comparably to intravenous chemotherapeutics like cisplatin, without neurotoxicity [6] [7].

Table 2: Pharmacokinetic Profile of HMN-214/HMN-176 Conversion

ParameterHMN-214 (Prodrug)HMN-176 (Metabolite)
Bioavailability>80%N/A
Tmax1–2 hours1.5–3 hours
AUC ProportionalityDose-dependentDose-dependent
Accumulation PotentialNoneNone

Data derived from [4] [6] [7]

Disruption of Centrosome-Mediated Microtubule Assembly During Mitosis

Beyond PLK1 inhibition, HMN-176 directly sabotages centrosome-mediated microtubule (MT) nucleation—a process critical for bipolar spindle assembly. In Spisula solidissima oocyte extracts, HMN-176 (0.025–2.5 μM) inhibits aster formation by >90% by binding γ-tubulin ring complexes (γ-TuRCs) at centrosomes [8]. This prevents MT polymerization from centrosomal templates, evidenced by in vitro assays where isolated human centrosomes exposed to HMN-176 fail to nucleate MTs despite normal tubulin kinetics [8].

In NB and HeLa cells, HMN-176 induces multipolar spindles and short, disorganized MTs. This disrupts mitotic fidelity, triggering chromosomal missegregation and aneuploidy. The 3D spheroid tumor models further validate this mechanism: HMN-214 reduces NB spheroid mass by 50% at 1 μM, correlating with centrosome fragmentation observed via immunofluorescence [1] [8].

Modulation of Spindle Assembly Checkpoint Satisfaction

HMN-176 delays satisfaction of the spindle assembly checkpoint (SAC), a safeguard ensuring proper chromosome attachment to spindles. In human RPE1 and CFPAC-1 cells, HMN-176 (2.5 μM) prolongs SAC activation by >300%, forcing cells into a mitotic arrest that culminates in apoptosis [8]. Mechanistically, disrupted MT-kinetochore interactions prevent SAC silencing, as HMN-176-generated spindles cannot achieve stable bipolar orientation [1] [8].

This SAC hyperactivation synergizes with PLK1 inhibition: While PLK1 blockade impairs centrosome maturation, HMN-176-induced MT chaos amplifies SAC signaling. Consequently, cells undergo irreversible mitotic arrest, evidenced by elevated cyclin B1 levels and caspase-3 activation [1] [4].

Table 3: Mitotic Disruption Parameters in Cellular Models

Process AffectedHMN-176 ConcentrationObserved DefectOutcome
Aster formation0.25–2.5 μM>90% inhibition in oocytesFailed MT nucleation
SAC satisfaction2.5 μM300% prolongation in RPE1 cellsMitotic arrest
Spindle polarity1–3 μMMultipolar spindles in 85% of HeLa cellsAneuploidy

Data sourced from [1] [8]

Table 4: Key Chemical Properties of HMN-214

PropertyValue
Chemical Name(E)-4-(2-(N-Acetyl-4-methoxybenzenesulfonamido)stilbazole 1-oxide
Molecular FormulaC22H20N2O5S
Molecular Weight424.47 g/mol
CAS Registry Number173529-46-9
Solubility (DMSO)12 mg/mL (28.27 mM)
MechanismPLK1 inhibitor and centrosome disruptor
Primary MetaboliteHMN-176
Development StatusPreclinical (Discontinued)*

*Development status noted in [7] *

Properties

CAS Number

173529-46-9

Product Name

Hmn-214

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+

InChI Key

OCKHRKSTDPOHEN-BQYQJAHWSA-N

SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-(2-(2-(N-acetyl-N-(4-methoxybenzenesulfonyl)amino)stilbazole)) 1-oxide
HMN-214

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.